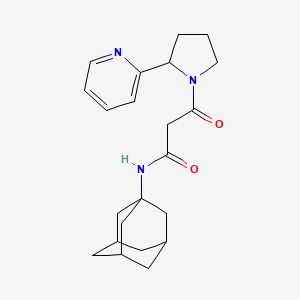![molecular formula C20H30N4O B4527027 2-(4-ethylpiperazin-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]acetamide](/img/structure/B4527027.png)
2-(4-ethylpiperazin-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]acetamide
Overview
Description
2-(4-ethylpiperazin-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring substituted with an ethyl group and an indole moiety, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution on the Piperazine Ring: The piperazine ring is ethylated using ethyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the ethylated piperazine with the indole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting neurological disorders or cancer.
Pharmacology: Studying its interaction with various biological targets such as receptors or enzymes.
Materials Science: Exploring its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylpiperazin-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]acetamide
- 2-(4-ethylpiperazin-1-yl)-N-[(2,3,5-dimethyl-1H-indol-7-yl)methyl]acetamide
Uniqueness
2-(4-ethylpiperazin-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]acetamide stands out due to its specific substitution pattern, which may confer unique biological activity or physicochemical properties compared to its analogs.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-5-23-6-8-24(9-7-23)13-19(25)21-12-17-10-14(2)11-18-15(3)16(4)22-20(17)18/h10-11,22H,5-9,12-13H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROVUWPJSUTFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NCC2=C3C(=CC(=C2)C)C(=C(N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[4-(6-isopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B4526947.png)
![1-(4-chlorophenyl)-N-[(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methyl]cyclopropanecarboxamide](/img/structure/B4526959.png)
![3-(3-Ethylimidazol-4-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4526970.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B4526983.png)
![2-[(5-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]methyl}-2-furyl)thio]pyrimidine](/img/structure/B4526991.png)
![8-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4526998.png)
![3-[1-[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]triazol-4-yl]pyridine](/img/structure/B4527008.png)
![(1S,6R)-9-[(6-methyl-4-oxochromen-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4527011.png)
![1-[2-[1-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-2-yl]ethyl]pyrrolidin-2-one](/img/structure/B4527026.png)


![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B4527038.png)
![N-{3-[(2,4-dimethylphenyl)amino]-3-oxopropyl}-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4527062.png)
